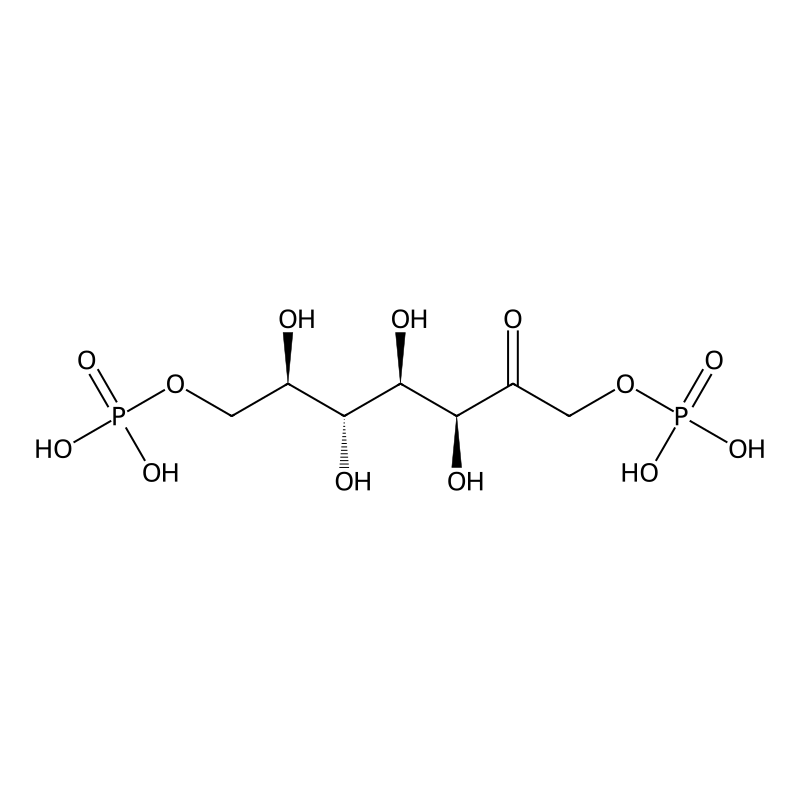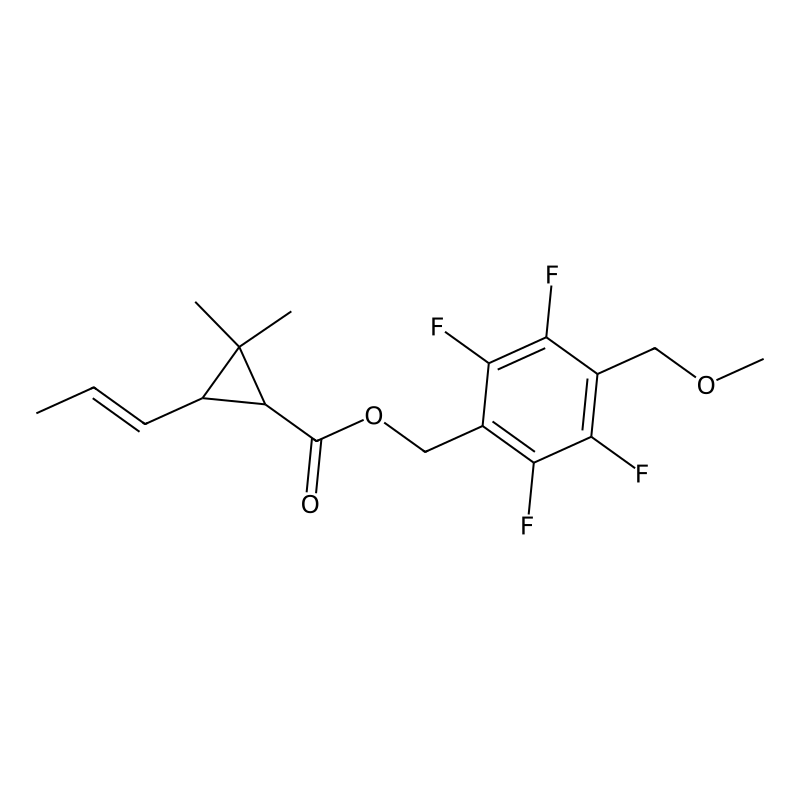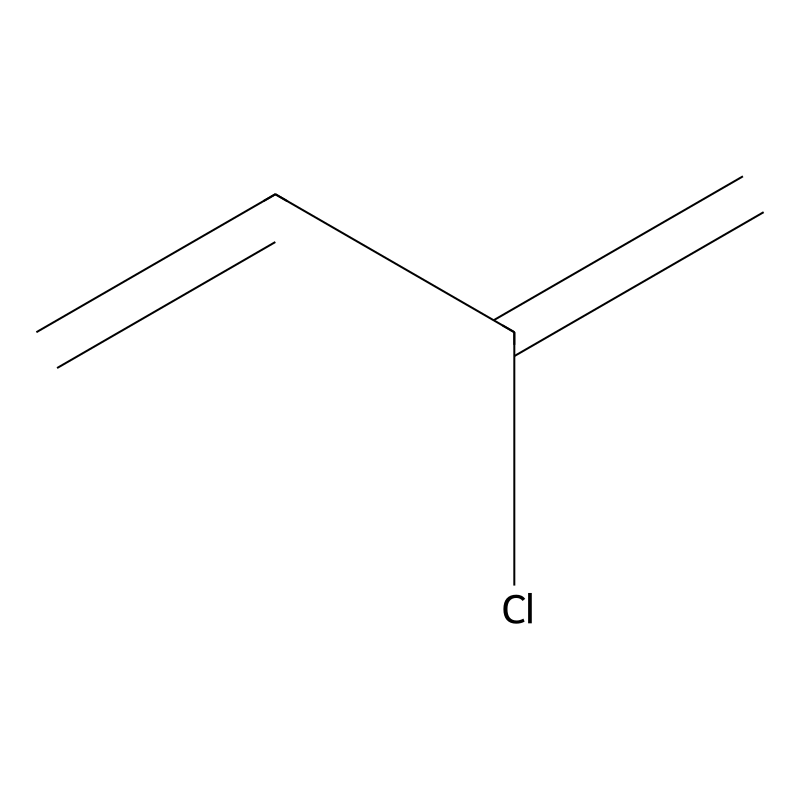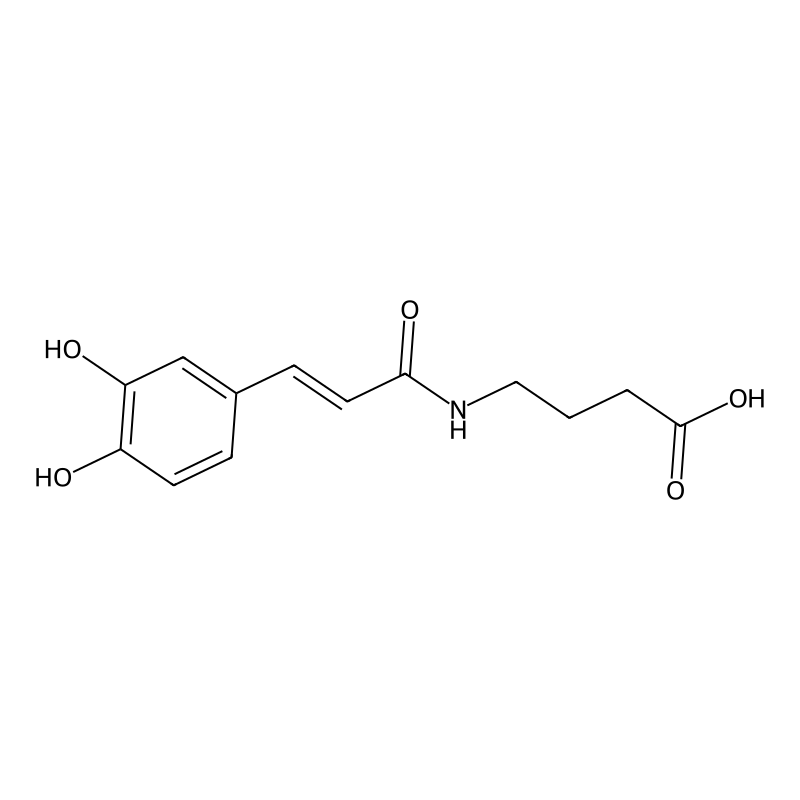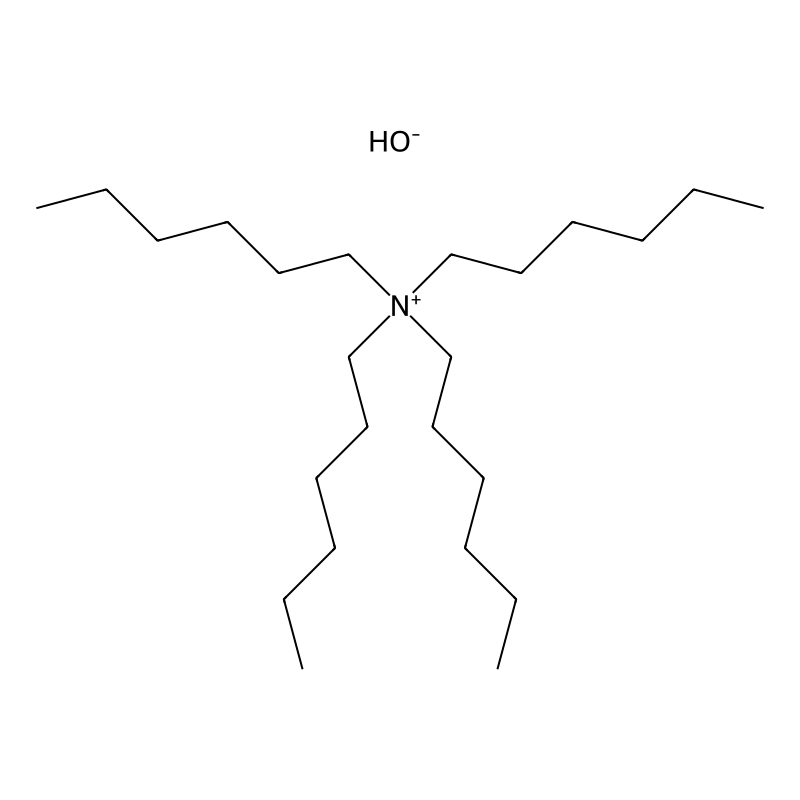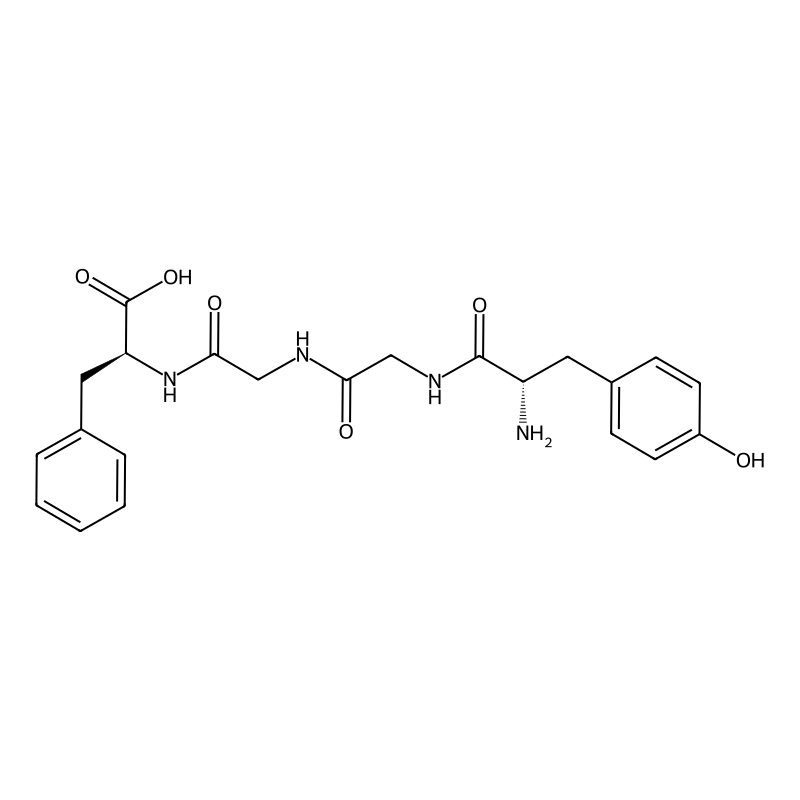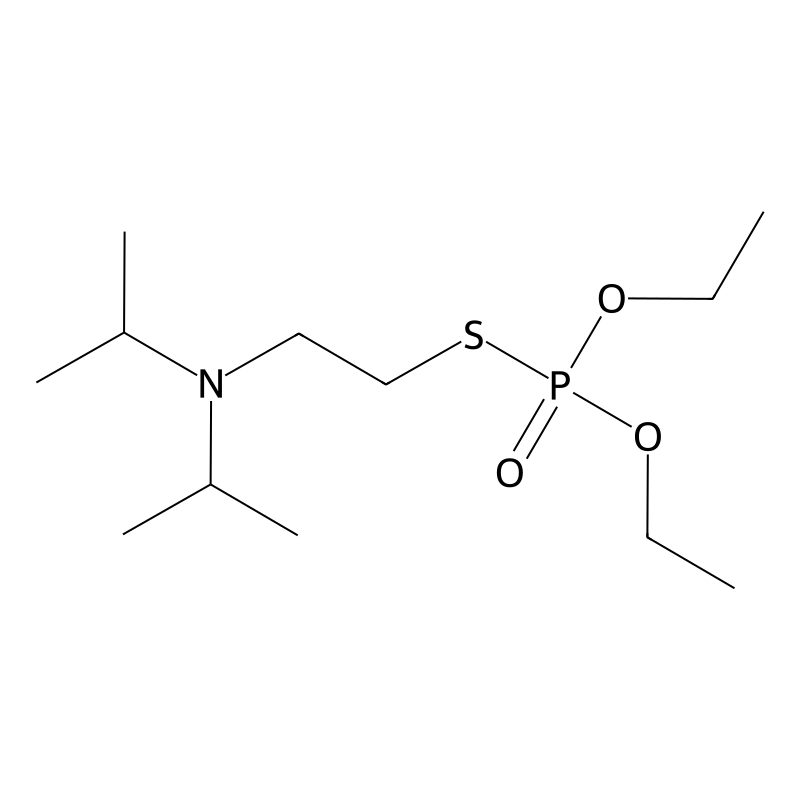Voacangine
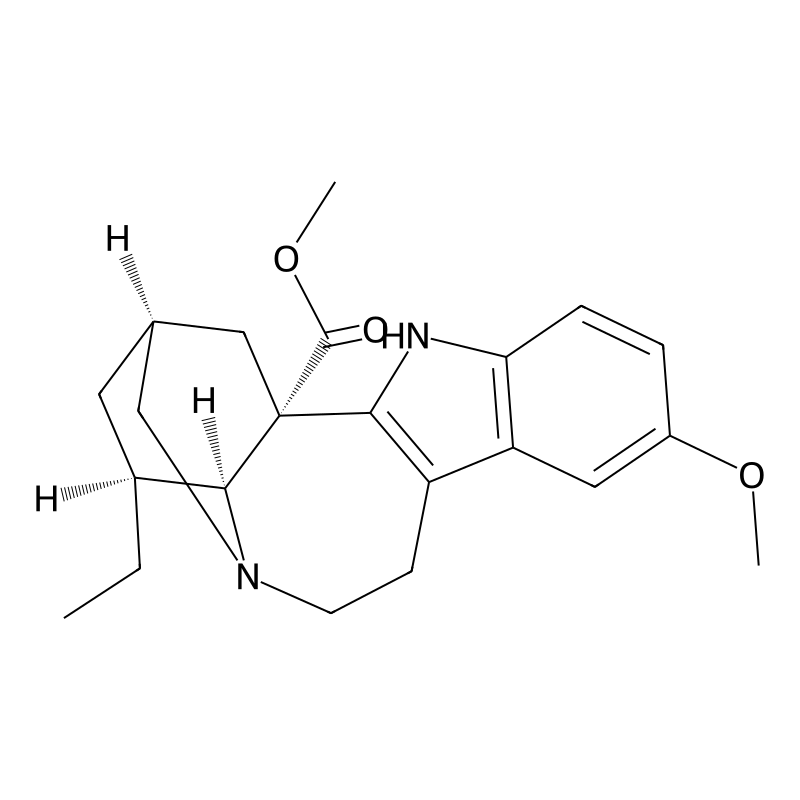
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor for Ibogaine Synthesis
Voacangine serves as a valuable precursor for the synthesis of ibogaine, another prominent indole alkaloid from Tabernanthe iboga. Ibogaine has gained significant interest for its potential in treating substance use disorders, particularly addiction to opioids and cocaine []. However, extraction of ibogaine directly from its natural source is challenging due to its low yield. Voacangine, with a higher abundance in Voacanga africana, offers a more efficient and scalable approach for ibogaine production through semi-synthetic methods.
Antiviral Properties
Recent studies suggest promising antiviral properties of voacangine. Research focused on Dengue virus (DENV), a mosquito-borne flavivirus, demonstrated the potential of voacangine and its derivatives to inhibit DENV infection in cell cultures []. The study observed that voacangine displayed virucidal activity, meaning it directly inactivated the virus, while also exhibiting inhibitory effects on viral entry and replication. Further investigations are needed to confirm these findings and explore the potential application of voacangine in Dengue fever treatment.
Other Potential Applications
Preliminary research suggests a wider range of potential applications for voacangine, although further exploration is crucial. Studies have reported observations of voacangine exhibiting:
- Neuroprotective effects: Voacangine has shown potential to protect nerve cells from damage, a property relevant for neurodegenerative diseases [].
- Antimicrobial activity: Studies have observed antibacterial and antifungal properties of voacangine, suggesting its potential application in developing new antimicrobial agents.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant

